molecular formula C16H25NaO5S B12772207 Sodium 2-(octylphenoxy)ethyl sulphate CAS No. 63175-99-5

Sodium 2-(octylphenoxy)ethyl sulphate

Cat. No.: B12772207
CAS No.: 63175-99-5
M. Wt: 352.4 g/mol
InChI Key: FPFWMMGWQNAYFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(octylphenoxy)ethyl sulphate: is an anionic surfactant with the molecular formula C₁₆H₂₅NaO₅S and a molecular weight of 352.421 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(octylphenoxy)ethyl sulphate typically involves the sulfation of 2-(octylphenoxy)ethanol. The reaction is carried out using sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfating agents to a solution of 2-(octylphenoxy)ethanol, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(octylphenoxy)ethyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of sodium 2-(octylphenoxy)ethyl sulphate is its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of the hydrophobic octyl group with hydrophobic molecules and the hydrophilic sulfate group with water, forming micelles that encapsulate hydrophobic compounds . This property is utilized in various applications, including detergents, emulsifiers, and solubilizing agents.

Comparison with Similar Compounds

Comparison: Sodium 2-(octylphenoxy)ethyl sulphate is unique due to its specific octyl group, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant. Compared to similar compounds with different alkyl chains, it offers optimal solubility and surface tension reduction properties .

Properties

CAS No.

63175-99-5

Molecular Formula

C16H25NaO5S

Molecular Weight

352.4 g/mol

IUPAC Name

sodium;2-(2-octylphenoxy)ethyl sulfate

InChI

InChI=1S/C16H26O5S.Na/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)20-13-14-21-22(17,18)19;/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

FPFWMMGWQNAYFN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.